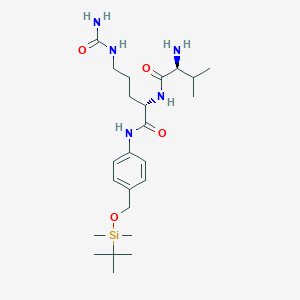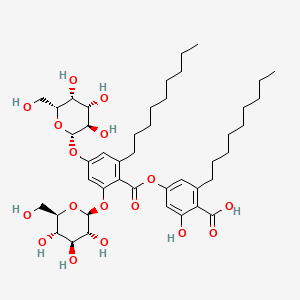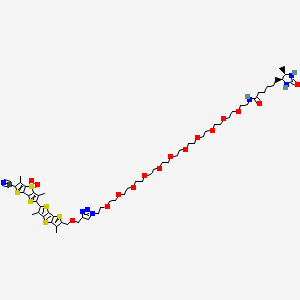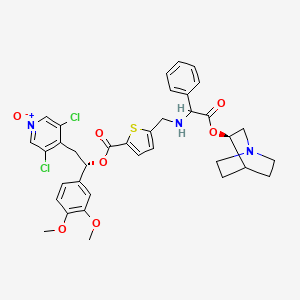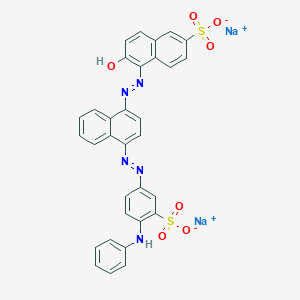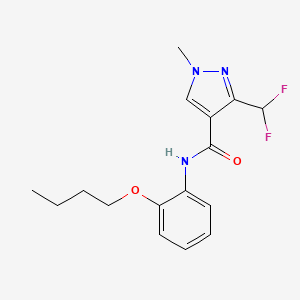
Sdh-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sdh-IN-5, also known as compound 7d, is a potent inhibitor of succinate dehydrogenase. Succinate dehydrogenase is an enzyme involved in both the tricarboxylic acid cycle and oxidative phosphorylation. This compound has demonstrated significant antifungal efficacy, particularly against Rhizoctonia solani, a pathogenic fungus affecting rice leaves .
Preparation Methods
The synthesis of Sdh-IN-5 involves the preparation of pyrazole-4-carboxamide derivatives containing an ether group. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with suitable amines.
Chemical Reactions Analysis
Sdh-IN-5 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: this compound can be reduced to form different reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sdh-IN-5 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of succinate dehydrogenase and related biochemical pathways.
Biology: this compound is used to investigate the role of succinate dehydrogenase in cellular metabolism and energy production.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: This compound is explored for its use in developing new fungicides for agricultural applications
Mechanism of Action
Sdh-IN-5 exerts its effects by inhibiting succinate dehydrogenase, an enzyme that catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid cycle. This inhibition disrupts the electron transport chain and oxidative phosphorylation, leading to a decrease in cellular energy production. The molecular targets of this compound include the active site of succinate dehydrogenase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Sdh-IN-5 is compared with other succinate dehydrogenase inhibitors, such as carboxin, fluxapyroxad, boscalid, benzovindiflupyr, and bixafen. These compounds share a similar mechanism of action but differ in their chemical structures and specific applications. This compound is unique due to its potent antifungal activity and specific efficacy against Rhizoctonia solani .
Similar compounds include:
Carboxin: A widely used fungicide targeting succinate dehydrogenase.
Fluxapyroxad: Another succinate dehydrogenase inhibitor with broad-spectrum fungicidal activity.
Boscalid: Known for its effectiveness against a wide range of fungal pathogens.
Benzovindiflupyr: A newer succinate dehydrogenase inhibitor with enhanced activity.
Bixafen: Used in agriculture for its strong antifungal properties
Properties
Molecular Formula |
C16H19F2N3O2 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H19F2N3O2/c1-3-4-9-23-13-8-6-5-7-12(13)19-16(22)11-10-21(2)20-14(11)15(17)18/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,22) |
InChI Key |
KORACUDXWQRKRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



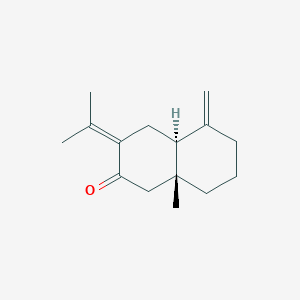
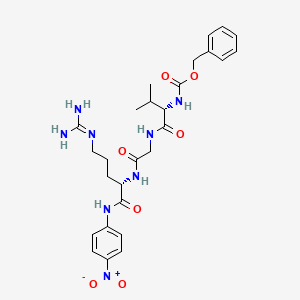
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
